molecular formula C11H12N2 B2917246 2-Cyclopropyl-1-methyl-1H-benzoimidazole CAS No. 874615-24-4

2-Cyclopropyl-1-methyl-1H-benzoimidazole

Cat. No.: B2917246
CAS No.: 874615-24-4
M. Wt: 172.231
InChI Key: KJTLXZRNCLNSDO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-methyl-1H-benzoimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of 2-Cyclopropyl-1-methylbenzimidazole is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of 2-Cyclopropyl-1-methylbenzimidazole is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-methyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with cyclopropyl carboxylic acid or its derivatives under acidic or basic conditions. Common reagents used in the synthesis include formic acid, iron powder, and ammonium chloride, which facilitate the reduction of nitro groups and cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which enhances reaction yields and reduces reaction times. This method involves the use of o-phenylenediamine and N-substituted formamides as starting materials, with zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclopropyl-1-methyl-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLXZRNCLNSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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